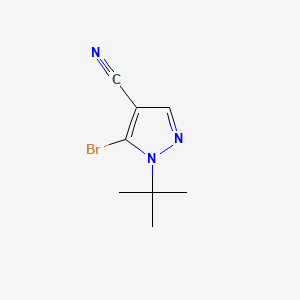

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLAHROBEUJHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719103 | |

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-54-7 | |

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its structural attributes, a plausible synthetic pathway with detailed experimental considerations, its expected spectroscopic signature, and its emerging role in the landscape of drug development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns allow for the creation of a diverse array of bioactive molecules. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The strategic incorporation of substituents, such as a bulky tert-butyl group and a reactive bromine atom, as seen in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The tert-butyl group can enhance metabolic stability and cell permeability, while the bromine atom serves as a valuable handle for further chemical modifications through cross-coupling reactions.[4]

Molecular Structure and Properties

The structure of this compound is characterized by a central pyrazole ring. A tert-butyl group is attached to the N1 position, a bromine atom at the C5 position, and a nitrile group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C8H10BrN3 | PubChem (Predicted) |

| Molecular Weight | 228.09 g/mol | PubChem (Predicted) |

| IUPAC Name | 5-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | PubChem (Predicted) |

| CAS Number | 126913-71-1 | PubChem (Predicted) |

Note: Experimental data for the specific compound is limited; these values are based on computational predictions and data from closely related analogs.

Synthesis of this compound: A Strategic Approach

Synthetic Strategy Overview

The proposed synthesis follows a logical progression: construction of the substituted pyrazole core, followed by bromination at the C5 position.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 3. 4-bromo-1-(tert-butyl)-5-fluoro-1H-pyrazole - CAS:1888990-55-3 - Abovchem [abovchem.com]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly drug recalls is a suboptimal physicochemical profile of the drug candidate. Properties such as solubility, lipophilicity, and ionization state are not mere physical descriptors; they are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] These parameters govern a drug's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy, safety, and overall therapeutic window.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile. While extensive experimental data for this specific molecule is not yet widely published, this guide will leverage established computational prediction models to provide a robust profile. Furthermore, we will detail the standard, field-proven experimental methodologies for the empirical determination of these critical parameters. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and optimization of pyrazole-based compounds and other novel chemical entities.

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound, generated using validated computational models. These predictions offer valuable insights for initial assessment and experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₀BrN₃ | Defines the elemental composition. |

| Molecular Weight | 228.09 g/mol | Influences diffusion and transport across biological membranes. Smaller molecules (< 500 Da) generally exhibit better oral bioavailability.[4] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A measure of lipophilicity. An optimal logP is crucial for balancing membrane permeability and aqueous solubility. High lipophilicity can lead to poor solubility and increased metabolic clearance.[3][6] |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Indicates the maximum concentration of the compound that can dissolve in water. Poor aqueous solubility is a major hurdle for oral drug absorption.[3][7] |

| pKa (Acid Dissociation Constant) | Basic pKa ~ 1.5 - 2.5 | Predicts the ionization state of the molecule at different pH values. The pyrazole nitrogen atoms can exhibit basicity, influencing solubility and interactions with biological targets. |

| Polar Surface Area (PSA) | ~55 Ų | The sum of the van der Waals surface areas of polar atoms. PSA is a good predictor of drug transport properties, such as blood-brain barrier penetration. |

The Interplay of Physicochemical Properties in Drug Action

A deep understanding of the interplay between these physicochemical properties is paramount for successful drug design.[2][3] For instance, a molecule's solubility is intrinsically linked to its lipophilicity. While a certain degree of lipophilicity is necessary for a drug to permeate lipid-rich cell membranes, excessive lipophilicity often leads to poor aqueous solubility, hindering its dissolution in the gastrointestinal tract and subsequent absorption.[3]

The pKa of a compound determines its charge state in different physiological compartments. The pH of the stomach (around 1.5-3.5) and the intestines (around 6.0-7.4) will dictate the degree of ionization of a drug candidate. The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily absorbed across cell membranes. Therefore, a comprehensive understanding of the pKa is essential for predicting a drug's absorption profile.

Experimental Determination of Physicochemical Properties: A Methodological Overview

The following sections detail the standard experimental protocols for the determination of key physicochemical properties. These methods are designed to be robust, reproducible, and provide the foundational data for any drug discovery program.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid.[8] It serves as a crucial indicator of purity; impurities tend to depress and broaden the melting point range.[8][9][10]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8][11]

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8][10]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[12] It directly measures the concentration of a saturated solution in a given solvent at a specific temperature.

Experimental Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Aqueous Solubility Determination.

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity.[6] It is the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Experimental Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP Determination.

Predicted Spectral Data

While experimental spectra are the definitive source of structural information, predicted spectral data can be a valuable tool for preliminary identification and for guiding the interpretation of experimental results.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.4-1.6 ppm) and the pyrazole ring proton (a singlet at a downfield chemical shift, likely in the range of 7.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the pyrazole ring, and the nitrile group. The carbon attached to the bromine atom will be significantly downfield.

-

IR Spectroscopy: The infrared spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations of the tert-butyl group and the pyrazole ring, as well as C-N and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), with peaks at m/z corresponding to the molecular weight with each isotope.

Conclusion

The physicochemical properties of a drug candidate are a critical determinant of its ultimate success. This technical guide has provided a comprehensive overview of the predicted physicochemical profile of this compound, a novel heterocyclic compound with potential applications in drug discovery. By understanding these properties and employing the robust experimental methodologies outlined herein, researchers can make more informed decisions in the design and optimization of new therapeutic agents, ultimately increasing the probability of translating a promising molecule into a life-saving medicine.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Vertex AI Search. (n.d.). Melting point determination.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Vertex AI Search. (n.d.). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Vertex AI Search. (2021). experiment (1) determination of melting points.

- Clarion University. (n.d.). Determination of Melting Point.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- LookChem. (2023). What are the physicochemical properties of drug?.

- MedPharma. (2025). To determine the melting point of given organic compound.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Slideshare. (n.d.). Solubility & Method for determination of solubility.

- Vertex AI Search. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

- American Chemical Society. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Sigma-Aldrich. (n.d.). 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Benchchem. (n.d.). Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- PubChem. (n.d.). 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole | C7H10BrN3O2.

- chemicalbook. (n.d.). ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate synthesis.

- Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.

- BLDpharm. (n.d.). 182415-17-4|4-Bromo-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid.

- ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents.

- ResearchGate. (n.d.). 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate.

- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- AMERICAN ELEMENTS. (n.d.). 4-Bromo-1H-pyrazole-5-carbonitrile | CAS 288246-16-2.

- Pharmaffiliates. (n.d.). 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Sources

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. chemaxon.com [chemaxon.com]

- 6. aqsolpred.streamlit.app [aqsolpred.streamlit.app]

- 7. acdlabs.com [acdlabs.com]

- 8. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 9. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. researchgate.net [researchgate.net]

- 12. app.nmrium.com [app.nmrium.com]

An In-Depth Technical Guide to 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile: A Keystone Intermediate in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been integral to the development of a wide array of therapeutic agents, from anti-inflammatory drugs to potent anticancer therapies.[1][2][3][4] Within this important class of compounds, 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile has emerged as a particularly valuable synthetic intermediate. The strategic placement of its functional groups—a bulky tert-butyl group at the N1 position, a reactive bromo group at C5, and a versatile carbonitrile at C4—makes it an ideal building block for creating complex molecular architectures with significant pharmacological potential.

This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical characteristics, and its critical role as a precursor in the synthesis of advanced pharmaceutical candidates, supported by mechanistic insights and detailed protocols.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Molecular Formula | C₈H₁₀BrN₃ |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | 5-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile |

| Canonical SMILES | CC(C)(C)N1C(=C(C=N1)C#N)Br |

| Physical Form | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Note: Some properties are estimated based on the structure and data for analogous compounds.

Synthesis of the Pyrazole Core: A Strategic Approach

A robust and scalable synthesis is paramount for any intermediate destined for drug development campaigns. While a direct, published synthesis for this specific isomer is not prominent, a logical and efficient pathway can be devised based on established pyrazole chemistry. A common and effective method for constructing such 1,4,5-substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.

A plausible synthetic route would start from ethyl 2-cyano-3-ethoxyacrylate, which can be reacted with tert-butylhydrazine. The initial condensation and subsequent cyclization would form the 1-tert-butyl-5-hydroxypyrazole-4-carbonitrile intermediate. The hydroxyl group can then be converted to the desired bromo group using a suitable brominating agent like phosphorus oxybromide (POBr₃) or triphenylphosphine/carbon tetrabromide.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, enabling the rapid generation of diverse compound libraries for biological screening.

A prime example of its application is in the synthesis of 5-aryl-1H-pyrazole-4-carboxamides. These scaffolds are of significant interest in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy. The general workflow involves a Suzuki-Miyaura coupling to introduce an aryl group, followed by the hydrolysis of the nitrile to a carboxamide.

Diagram 2: Workflow for the Synthesis of 5-Aryl-1H-pyrazole-4-carboxamides

Caption: Synthetic workflow from the core intermediate to a drug-like scaffold.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how the title compound can be functionalized.

-

Reaction Setup: In a clean, dry microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-tert-butyl-1H-pyrazole-4-carbonitrile.

The rationale for using microwave heating is to significantly accelerate the reaction rate, often leading to cleaner reactions and higher yields in a shorter time frame. The choice of a palladium catalyst and base is crucial and may require optimization for different arylboronic acids.

Safety, Handling, and Storage

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]

Table 2: General Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Minimize dust generation.[7] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. |

| First Aid (In case of exposure) | Skin: Immediately wash with plenty of soap and water.[9] Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

This information is based on safety data for structurally similar compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Conclusion

This compound is a high-value, strategically functionalized intermediate that serves as a powerful tool in the arsenal of medicinal chemists. Its robust synthesis and the orthogonal reactivity of its bromo and nitrile groups provide a reliable and flexible platform for the construction of diverse and complex molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

-

American Chemical Society. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Retrieved from [Link]

- Vertex AI Search. (n.d.). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole: A Versatile Moiety. Retrieved from [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Introduction

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bulky tert-butyl group at the N1 position, a synthetically versatile bromine atom at C5, and a cyano group at C4, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors and other biologically active compounds. The tert-butyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability, while the bromo and cyano functionalities serve as handles for further chemical elaboration through various cross-coupling and transformation reactions.

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale behind the experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence, as illustrated below. This strategy focuses on the initial construction of the pyrazole core followed by a regioselective bromination.

Figure 1: Overall synthetic workflow for this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of each step.

Part 1: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

The initial step involves the construction of the pyrazole ring system through a cyclocondensation reaction between tert-butylhydrazine and (ethoxymethylene)malononitrile.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the aromatic pyrazole ring. The tert-butyl group on the hydrazine directs the regioselectivity of the cyclization.

Figure 2: Reaction mechanism for the formation of the pyrazole intermediate.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| tert-Butylhydrazine hydrochloride | Starting material |

| (Ethoxymethylene)malononitrile | Starting material |

| Triethylamine | Base |

| Ethanol | Solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss upon heating |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For controlled heating |

| Rotary evaporator | For solvent removal |

| Silica gel | For column chromatography |

| Hexanes and Ethyl acetate | Eluents for chromatography |

Procedure:

-

To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) at room temperature and stir for 15 minutes.

-

To this mixture, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-tert-butyl-1H-pyrazole-4-carbonitrile as a solid.

Part 2: Synthesis of this compound

The second step is the regioselective bromination of the pyrazole intermediate at the C5 position using N-bromosuccinimide (NBS).

Causality Behind Experimental Choices: Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is dictated by the electronic nature of the ring and the directing effects of the substituents. In 1-substituted pyrazoles, the C4 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, in our substrate, the C4 position is already substituted with an electron-withdrawing cyano group. This deactivates the C4 position and directs the incoming electrophile (Br+) to the next most reactive site, which is the C5 position. The bulky tert-butyl group at N1 can also sterically hinder attack at the C5 position to some extent, but the electronic directing effect of the C4-cyano group is the dominant factor.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1-tert-butyl-1H-pyrazole-4-carbonitrile | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Diethyl ether | Extraction solvent |

| Saturated sodium bicarbonate solution | For quenching and washing |

| Brine | For washing |

| Anhydrous sodium sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

| Silica gel | For column chromatography |

| Hexanes and Ethyl acetate | Eluents for chromatography |

Procedure:

-

Dissolve 1-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Predicted Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C3-H proton of the pyrazole ring. A singlet corresponding to the nine protons of the tert-butyl group. The chemical shifts will be influenced by the bromine and cyano substituents. |

| ¹³C NMR | Signals corresponding to the quaternary carbons of the pyrazole ring (C4 and C5), the C3 carbon, the nitrile carbon, and the carbons of the tert-butyl group. The chemical shift of C5 will be significantly affected by the attached bromine atom. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Safety Considerations

-

tert-Butylhydrazine hydrochloride is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, and a lab coat, and in a well-ventilated fume hood.

-

(Ethoxymethylene)malononitrile is a lachrymator and irritant. Handle with care in a fume hood.

-

N-Bromosuccinimide (NBS) is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin and eyes. It can react vigorously with certain solvents.

-

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with caution.

Conclusion

The two-step synthesis of this compound outlined in this guide provides a reliable and scalable method for accessing this important synthetic intermediate. By understanding the underlying reaction mechanisms and the rationale for the chosen reagents and conditions, researchers can confidently and safely produce this valuable compound for their drug discovery and development programs. The protocols described herein are based on established chemical principles and can be adapted and optimized for specific laboratory settings and scales.

References

-

A comprehensive list of references for general pyrazole synthesis and bromination can be compiled from the following sources

- Organic Syntheses for detailed and valid

- The Journal of Organic Chemistry and Organic Letters for recent advances in heterocyclic synthesis.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom for detailed experimental setups and techniques.[1]

- Relevant patents and chemical supplier databases for specific compound inform

Sources

An In-Depth Technical Guide to 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will detail its fundamental physicochemical properties, including its molecular weight, and explore its synthesis, characterization, and strategic applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and utilization of this versatile chemical scaffold.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] The unique arrangement of its substituents—a bulky tert-butyl group at the N1 position, a bromine atom at C5, and a nitrile group at C4—creates a versatile building block for further chemical elaboration.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate. The bromine atom at an sp²-hybridized carbon is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4] The electron-withdrawing nitrile group can participate in various chemical transformations or act as a hydrogen bond acceptor in ligand-receptor interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN₃ | Calculated |

| Molecular Weight | 228.09 g/mol | Calculated |

| IUPAC Name | 5-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | - |

| Physical Form | Solid (predicted) | - |

| CAS Number | 1172520-79-1 | - |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles can be achieved through various routes, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-carbonitrile pyrazoles, a common and efficient strategy is the one-pot, three-component reaction of an aldehyde, malononitrile, and a substituted hydrazine.[5][6]

A plausible synthetic pathway for this compound would involve a multi-step sequence, potentially starting from a pre-formed pyrazole ring followed by functionalization. A related synthesis for a similar compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, has been described, which involves a selective Sandmeyer reaction on a diaminopyrazole precursor.[7]

A generalized workflow for obtaining the target molecule could be conceptualized as follows:

-

Pyrazole Ring Formation: Reaction of tert-butylhydrazine with a suitable three-carbon precursor containing a nitrile group to form the 1-tert-butyl-1H-pyrazole-4-carbonitrile core.

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position. This step's causality is driven by the directing effects of the substituents on the pyrazole ring. The N1-tert-butyl group can influence the electronic and steric environment, guiding the electrophilic bromine to the desired position.

Caption: Generalized synthetic workflow for the target compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of this compound would be unequivocally confirmed through a combination of spectroscopic techniques. The data presented below are predicted values based on established principles of NMR spectroscopy and data from analogous structures.[8][9][10][11] Researchers synthesizing this compound can compare their experimental data against these predictions for validation.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.80 | Singlet | H-3 (pyrazole ring proton) |

| ~1.65 | Singlet | C(CH₃)₃ (tert-butyl protons) | |

| ¹³C NMR | ~145.0 | - | C-3 |

| ~115.0 | - | C≡N (nitrile carbon) | |

| ~110.0 | - | C-5 (carbon bearing bromine) | |

| ~90.0 | - | C-4 | |

| ~62.0 | - | C (CH₃)₃ (quaternary carbon) | |

| ~30.0 | - | C(C H₃)₃ (methyl carbons) |

The causality for these shifts is rooted in the electronic environment of each nucleus. The pyrazole ring proton (H-3) is expected to be deshielded due to the aromaticity of the ring. The tert-butyl protons, being aliphatic and shielded, will appear far upfield. In the ¹³C NMR, the carbons of the pyrazole ring and the nitrile group will be in the downfield region characteristic of sp² and sp hybridized carbons.

Strategic Applications in Drug Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in numerous FDA-approved drugs for a range of therapeutic areas, including oncology and inflammation.[12][13][14] Compounds like Crizotinib, Ruxolitinib, and Encorafenib all contain a pyrazole core and function as protein kinase inhibitors.[1]

This compound serves as a highly valuable intermediate for generating libraries of novel compounds for drug screening. The bromine atom is the key reactive site for diversification.

Caption: Diversification pathways from the core molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the diversification of the title compound. The success of the reaction, confirmed by LC-MS and NMR, validates both the starting material's integrity and the procedure itself.

Objective: To synthesize 5-aryl-1-tert-butyl-1H-pyrazole-4-carbonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is deliberate; these catalysts are generally robust, have good functional group tolerance, and are effective for coupling with heteroaryl halides.[15] The base is essential for the transmetalation step of the catalytic cycle.[3]

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved January 16, 2026, from [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Suzuki–Miyaura coupling reaction of brominated... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 16, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 16, 2026, from [Link]

-

Synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 16, 2026, from [Link]

-

5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives... (2021). Frontiers. Retrieved January 16, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile... (2012). PubMed. Retrieved January 16, 2026, from [Link]

-

5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy data for the heterocyclic compound this compound. The document is structured to offer not just the spectral data but also the underlying scientific principles that govern the observed chemical shifts, multiplicities, and integration values. It includes a detailed experimental protocol for data acquisition, a thorough interpretation of the spectrum, and visual aids to facilitate understanding. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel molecules.

Introduction: The Significance of this compound

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The specific compound, this compound, possesses a unique substitution pattern that makes its structural confirmation by ¹H NMR spectroscopy a critical step in its synthesis and characterization. The presence of a bulky tert-butyl group, an electron-withdrawing bromine atom, and a nitrile group on the pyrazole ring all contribute to a distinct and predictable ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the successful synthesis of the target molecule and for its use in further research and development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from related pyrazole derivatives[1][2][3][4], we can confidently predict the key features of its spectrum. The molecule contains two distinct sets of protons that will give rise to two unique signals.

The tert-Butyl Group Signal

The most prominent signal in the spectrum is expected from the nine equivalent protons of the tert-butyl group. This signal will appear as a sharp singlet due to the absence of adjacent protons for coupling. The chemical shift for a tert-butyl group typically falls within the range of 0.5-2.0 ppm[5][6]. The high electron density and shielding effect of the central quaternary carbon contribute to this upfield chemical shift. The integration of this peak will correspond to nine protons.

The Pyrazole Ring Proton Signal (H-3)

The second signal arises from the lone proton attached to the pyrazole ring at the C-3 position. This proton is expected to appear as a singlet, as there are no neighboring protons to induce splitting. The chemical shift of this proton will be significantly downfield compared to the tert-butyl signal. This is due to the deshielding effects of the aromatic pyrazole ring and the two adjacent nitrogen atoms. Furthermore, the electron-withdrawing nature of the bromine atom at C-5 and the nitrile group at C-4 will further deshield the H-3 proton, causing its resonance to shift to a lower field[2]. Based on data for similar substituted pyrazoles, the chemical shift for this proton is anticipated in the region of 7.5-8.5 ppm[1][4]. The integration of this peak will correspond to one proton.

Tabulated Summary of Predicted ¹H NMR Data

For clarity and ease of reference, the predicted ¹H NMR data for this compound is summarized in the table below. The data is predicted for a standard deuterated chloroform (CDCl₃) solvent.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | 1.4 - 1.7 | Singlet (s) | 9H |

| Pyrazole H-3 (1H) | 7.8 - 8.2 | Singlet (s) | 1H |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is recommended here.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

NMR Instrument Parameters

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Number of Scans: 16-32

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K (25 °C)

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the ¹H NMR data, the following diagrams have been generated.

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward, exhibiting two distinct singlets corresponding to the tert-butyl group and the lone pyrazole ring proton. The anticipated chemical shifts are well-grounded in the fundamental principles of NMR spectroscopy and supported by literature data for analogous compounds. This guide provides the necessary information for researchers to confidently acquire, interpret, and utilize the ¹H NMR data for this compound in their scientific endeavors. The provided experimental protocol and workflow diagrams serve as practical tools for ensuring high-quality data and robust structural confirmation.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Available at: [Link]

-

1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

-

A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Brainly. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

1H NMR of pyrazole. Reddit. Available at: [Link]

-

Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters. Available at: [Link]

-

Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate. ResearchGate. Available at: [Link]

-

¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. ResearchGate. Available at: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. acdlabs.com [acdlabs.com]

- 6. brainly.com [brainly.com]

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

Disclaimer: Information on the specific compound this compound is limited. This guide has been synthesized by a Senior Application Scientist, extrapolating data from structurally analogous pyrazole-based compounds. This information is intended for preliminary hazard assessment by qualified researchers and drug development professionals and should be supplemented with empirical testing and a formal risk assessment before use.

Introduction and Chemical Profile

This compound is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The molecule's structure, featuring a brominated pyrazole core, a tert-butyl group, and a nitrile functional group, suggests its utility as a versatile synthetic intermediate.[2] However, these same functional groups necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of its safety profile, handling procedures, and emergency protocols, grounded in data from closely related chemical structures.

Chemical Identity

-

IUPAC Name: 5-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

-

Molecular Formula: C₈H₁₀BrN₃

-

Molecular Weight: 228.09 g/mol

-

Chemical Structure: (A specific CAS number for this exact structure is not prominently available in public databases, underscoring its status as a specialized research chemical.)

Hazard Identification and GHS Classification

Based on analysis of analogous brominated pyrazole carbonitriles, this compound should be treated as a hazardous substance.[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Pictogram:

Summary of GHS Hazard Statements

The following table summarizes the anticipated hazards, derived from related compounds. The nitrile group (-CN) and the bromo-pyrazole core are the primary contributors to this profile.

| Hazard Class | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][5][6] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][5][6] |

Exposure Control and Personal Protection: The Hierarchy of Controls

For handling novel or poorly characterized compounds, a stringent adherence to the hierarchy of controls is paramount. This systematic approach prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of Controls workflow for mitigating exposure risks.

Engineering Controls

-

Primary Containment: All weighing and manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[5][7]

-

Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute any fugitive emissions.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound, including procedures for weighing, dissolution, reaction setup, and waste disposal.

-

Training: All personnel must be trained on the specific hazards identified in this guide and the corresponding emergency procedures before handling the material.

-

Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn. Avoid the formation and spread of dust in the air.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]

-

Skin Protection: Wear nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[7] A flame-retardant lab coat must be worn and kept buttoned.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.[7]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Caption: Flowchart for emergency response following an exposure event.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7][8]

-

Skin Contact: Take off all contaminated clothing immediately. Drench the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

-

Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Call a poison center or physician immediately.[5][8]

Physical, Chemical, and Reactivity Data

Properties Table

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Storage Temperature | Recommended 2-8°C, protect from light. | [4] |

| Chemical Stability | Stable under recommended storage conditions. | [8] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, nitriles can react violently with strong oxidizing agents.

-

Conditions to Avoid: Avoid formation of dust. Incompatible products and heat should be avoided.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[8]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[5][7][8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: As the substance is combustible, toxic gases will be generated during a fire. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 3.3. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.[7]

-

Containment and Cleanup: Do not let the product enter drains. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[7] Clean the spill area thoroughly.

Handling and Storage Protocols

Protocol for Safe Handling

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.

-

Work Area: Confirm that the chemical fume hood is functioning correctly.

-

Dispensing: Carefully weigh the required amount of the solid inside the fume hood. Use tools (spatulas) that minimize dust creation.

-

Transfer: Keep the container tightly closed when not in use.

-

Cleanup: Decontaminate all surfaces and equipment after use. Dispose of contaminated gloves and weighing papers in the designated solid hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

Keep the container tightly closed and stored under an inert atmosphere (e.g., Argon) if possible to protect from moisture and light.[5]

-

The recommended storage temperature is between 2-8°C.[4]

Toxicological and Ecological Information

Toxicological Profile

-

Acute Effects: The primary routes of exposure are inhalation, skin contact, and ingestion. The compound is classified as harmful by all three routes. It is expected to cause irritation to the skin, eyes, and respiratory system.[3][5][6]

-

Chronic Effects: No data is available on the long-term effects, carcinogenicity, or mutagenicity of this specific compound.[8] As a standard precaution for novel chemicals, chronic exposure should be avoided.

Ecological Information

-

No specific ecotoxicity data is available. However, based on the hazards of similar compounds, it should be assumed that release into the environment is harmful to aquatic life. Do not allow the material to be released into the environment without proper permits.

References

- Sigma-Aldrich. (n.d.). 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.

- MilliporeSigma. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazole-4-carbonitrile.

-

PubChem. (n.d.). 5-Bromo-1-(tert-butyl)-4-nitro-1H-pyrazole. Retrieved from [Link]

- State of Michigan. (n.d.). Safety Data Sheet - Ascorbic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet - Benzene.

- Sigma-Aldrich. (2024). Safety Data Sheet - Isopropyl N-(3-chlorophenyl)carbamate.

- ChemBlink. (n.d.). Safety Data Sheet - 4-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)-1H-INDOLE 98%.

- CymitQuimica. (2024). Safety Data Sheet - 5-AMINO-3-BROMO-1H-PYRAZOLE-4-CARBONITRILE.

- Angene Chemical. (2025). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

Organic Letters. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Retrieved from [Link]

- Westco. (2016). Westco HMMM 65% DLD SDS.

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate Safety Data Sheet.

- Abovchem. (n.d.). 4-bromo-1-(tert-butyl)-5-fluoro-1H-pyrazole.

- ResearchGate. (n.d.). 5-tert-Butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate.

- BLDpharm. (n.d.). Ethyl 4-bromo-5-(tert-butyl)-1H-pyrazole-3-carboxylate.

- Abovchem. (n.d.). 5-amino-3-bromo-1H-pyrazole-4-carbonitrile.

-

American Elements. (n.d.). 4-Bromo-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrazole-5-carbonitrile.

-

National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives.

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C5H4BrN3 | CID 759273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile | 1384973-12-9 [sigmaaldrich.com]

- 5. chemblink.com [chemblink.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's viability, influencing everything from its biological activity and formulation to its pharmacokinetic profile. This guide provides a comprehensive technical overview of the solubility of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1][2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the theoretical underpinnings of solubility, offer predictive models for the solubility of the target compound in various organic solvents, and provide detailed experimental protocols for its empirical determination. The insights herein are designed to empower researchers to make informed decisions in their handling and application of this promising molecule.

Theoretical Framework: Understanding Solubility

The age-old axiom of "like dissolves like" remains a cornerstone of solubility prediction.[3] This principle is governed by the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. These interactions are broadly categorized into dispersion forces, polar interactions, and hydrogen bonding.

Hansen Solubility Parameters (HSP): A Predictive Tool

To quantify the "likeness" between a solute and a solvent, the Hansen Solubility Parameter (HSP) model offers a powerful predictive framework.[3] HSP dissects the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.

-

δP (Polar): Accounts for the energy from dipole-dipole interactions in polar molecules.

-

δH (Hydrogen Bonding): Quantifies the energy from hydrogen bond formation (both donor and acceptor capabilities).

Each solvent and solute can be characterized by a unique set of three HSP values (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the higher the likelihood of dissolution.

The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²] [3]

A smaller Ra value indicates a higher affinity and, consequently, a higher predicted solubility.

Physicochemical Properties and Estimated Hansen Solubility Parameters of this compound

The structure of this compound dictates its solubility profile. The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (pyridine-like nitrogen) site, contributing to its polarity and hydrogen bonding capacity.[1] The substituents, however, significantly modulate these properties:

-

5-bromo group: Adds polarity and increases the molecular weight.

-

1-tert-butyl group: A bulky, non-polar alkyl group that can sterically hinder intermolecular interactions and increase lipophilicity.

-

4-carbonitrile group (-CN): A strongly polar group that can act as a hydrogen bond acceptor.

Given the absence of experimentally determined HSP values for this specific compound in the literature, we have estimated them using group contribution methods.[4][5][6] This involves summing the contributions of the individual functional groups of the molecule.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 9.5 |

| δH (Hydrogen Bonding) | 6.0 |

Disclaimer: These values are estimations based on group contribution methods and should be used as a predictive guide. Experimental verification is highly recommended.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a range of common organic solvents. The following table presents the HSP values for selected solvents and the calculated Hansen distance (Ra) to our target compound. A lower Ra value suggests a higher likelihood of good solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| n-Hexane | 14.9 | 0.0 | 0.0 | 16.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.9 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.3 | Very Good |

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.1 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 | Poor to Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 17.5 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.2 | Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.8 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.2 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.5 | Very Good |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 9.0 | Moderate |

Note: The HSP values for solvents are sourced from established databases.[7]

This predictive table suggests that polar aprotic solvents such as Dichloromethane, Acetone, and Tetrahydrofuran are likely to be excellent solvents for this compound. Aromatic solvents like Toluene and halogenated solvents like Chloroform are predicted to be moderately effective. Alcohols and non-polar aliphatic solvents are predicted to be poor solvents.

Experimental Determination of Solubility

While predictive models are invaluable for initial screening, empirical determination of solubility is essential for accurate characterization. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid preliminary understanding of solubility in various solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of this compound into individual small, clear glass vials.

-

Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) from a calibrated pipette.

-